molecular formula C12H22N2O2 B1391822 Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate CAS No. 1160247-99-3

Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate

Cat. No. B1391822
M. Wt: 226.32 g/mol
InChI Key: NVINVTWMFWHTFK-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.



Synthesis Analysis

This involves studying how the compound can be synthesized from other substances. It includes the reactions used, the conditions under which they occur, and the yield of the product.



Molecular Structure Analysis

This involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques used might include X-ray crystallography and various types of spectroscopy.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.


Scientific Research Applications

Synthesis and Optimization

  • Large-Scale Synthesis: The compound has been used as an intermediate for nicotinic acetylcholine receptor agonists, with an optimized large-scale synthesis process developed. This involves key transformations in a one-pot process, including debenzylation and ring hydrogenation of two fused bicyclic rings, allowing multihundred gram quantities to be prepared (Jarugu et al., 2018).

Chemical Transformations and Analyses

  • Characterization and Analysis: A study synthesized derivatives of the compound and characterized them using methods like FTIR, 1H and 13C NMR spectroscopy, and X-ray crystallographic analysis. This research provided insights into the molecular and crystal structure, stabilized by intramolecular hydrogen bonds (Çolak et al., 2021).
  • Chemical Reactions: Research has explored the reaction of the compound with various reagents, revealing its potential in forming different chemical structures. For instance, reactions with electrophilic and nucleophilic reagents, as well as reduction and oxidation of functional groups, were performed to understand its chemical behavior (Moskalenko & Boev, 2014).

Application in Green Chemistry

  • Green Synthesis Method: A green method for synthesizing derivatives of the compound has been developed, using ionic liquids as a medium. This approach emphasizes the use of eco-friendly practices in chemical synthesis (Zhang et al., 2013).

Pharmacological Significance

  • Pharmacological Intermediates: The compound represents an essential pharmacophore for various pharmacological activities. Its derivatives, like hexahydrocyclopentapyrrolone, have been synthesized through cost-effective, high-yielding processes, indicating its potential in drug development (Bahekar et al., 2017).

Safety And Hazards

This involves studying any risks associated with the compound. It includes its toxicity, any precautions that need to be taken when handling it, and how to respond to spills or other accidents.


Future Directions

This involves predicting or suggesting areas for future research. It could include potential applications of the compound, modifications that could be made to it, or new reactions it could be used in.


properties

IUPAC Name

tert-butyl 1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-10-9(8-14)4-6-13-10/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVINVTWMFWHTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate
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Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate
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Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate
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Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate
Reactant of Route 6
Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate

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